

Application Notes and Protocols: NVP-BSK805 Dihydrochloride in HEL Cells

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B1162281

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Audience: Researchers, scientists, and drug development professionals.

Introduction: NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] The discovery of an activating mutation in JAK2 (V617F) in many myeloproliferative neoplasms has made it a key therapeutic target.[1] The human erythroleukemia (HEL) cell line, which is positive for the JAK2 V617F mutation, serves as a critical in vitro model for studying the efficacy of JAK2 inhibitors.[2] These application notes provide a detailed protocol for the in vitro use of **NVP-BSK805 dihydrochloride** with HEL cells, outlining its mechanism, experimental procedures, and expected outcomes.

Mechanism of Action: NVP-BSK805 selectively inhibits the kinase activity of JAK2. Within the JAK family, it displays a significant selectivity for JAK2 over JAK1, JAK3, and TYK2.[3] In cells harboring the JAK2 V617F mutation, there is constitutive activation of the JAK-STAT signaling pathway. NVP-BSK805 blocks this by preventing the phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1] This inhibition of STAT5 phosphorylation leads to the suppression of cell proliferation and the induction of apoptosis in JAK2(V617F)-bearing cells.[1][4]

Data Presentation

Table 1: Inhibitory Activity of NVP-BSK805 This table summarizes the reported half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) for NVP-BSK805.

Target	Assay Type	IC50 / GI50	Reference
JAK2 (JH1)	Cell-Free Kinase Assay	0.48 nM	[5] [6]
JAK1 (JH1)	Cell-Free Kinase Assay	31.63 nM	[5] [6]
JAK3 (JH1)	Cell-Free Kinase Assay	18.68 nM	[5] [6]
TYK2 (JH1)	Cell-Free Kinase Assay	10.76 nM	[5] [6]
Full-length JAK2 V617F	Cell-Free Kinase Assay	0.56 nM	[6]
JAK2 V617F-bearing cell lines	Cell Proliferation Assay	< 100 nM	[6]
HEL cells (JAK2 V617F)	Cell Proliferation Assay	Weak Response*	[2]

*Note: One study reported that while NVP-BSK805 was effective in several JAK2-mutated cell lines, the JAK2 V617F-positive HEL cell line showed only a weak response to the inhibitor.[\[2\]](#)

Experimental Protocols

HEL Cell Culture Protocol

The HEL 92.1.7 cell line is derived from a patient with erythroleukemia.

- Complete Growth Medium:
 - ATCC-formulated RPMI-1640 Medium (e.g., ATCC 30-2001).
 - Fetal Bovine Serum (FBS) to a final concentration of 10% (e.g., ATCC 30-2020).
- Culture Conditions:
 - Temperature: 37°C.

- Atmosphere: 5% CO₂ in air.
- Initiating the Culture:
 - Thaw the vial of cells rapidly in a 37°C water bath.
 - Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium.
 - Centrifuge at approximately 125 x g for 5 to 7 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
 - Dispense into a 25 cm² or 75 cm² culture flask.
- Maintenance:
 - Cultures are maintained by adding fresh medium.
 - Start cultures at 2 x 10⁵ cells/mL.
 - Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

NVP-BSK805 Dihydrochloride Preparation

- Storage: Store the powder at -20°C for up to 3 years.[\[5\]](#)
- Stock Solution Preparation:
 - NVP-BSK805 solutions are noted to be unstable. It is highly recommended to prepare solutions fresh for each experiment.[\[5\]](#)
 - To prepare a 10 mM stock solution, dissolve **NVP-BSK805 dihydrochloride** (Molecular Weight: 490.55 g/mol) in DMSO. For example, dissolve 4.91 mg in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use.

- Working Dilutions:
 - Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the experiment.
 - It is crucial to include a vehicle control (DMSO diluted to the same final concentration as the highest drug concentration) in all experiments.

In Vitro Treatment Protocol for HEL Cells

This protocol outlines a general procedure for assessing the effect of NVP-BSK805 on HEL cell viability and signaling.

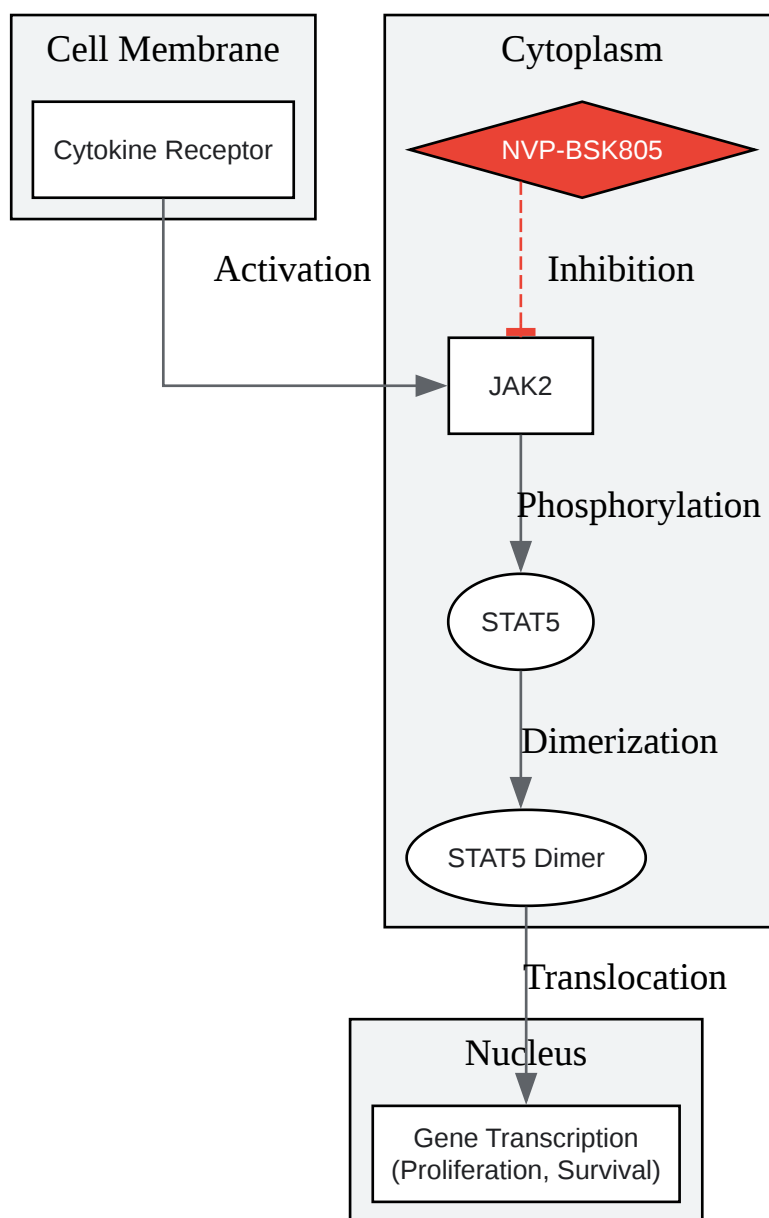
- Cell Seeding: Seed HEL cells in a multi-well plate (e.g., 96-well for viability assays, 6-well for Western blotting) at a density of 2×10^5 cells/mL.
- Incubation: Allow cells to adhere and stabilize for 24 hours at 37°C and 5% CO₂.
- Treatment:
 - Prepare a range of NVP-BSK805 working solutions (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM).
 - Add the NVP-BSK805 working solutions or vehicle control (DMSO) to the respective wells.
- Incubation Period: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours for viability assays; shorter times like 2-6 hours may be sufficient for signaling pathway analysis via Western blot).
- Downstream Analysis: Proceed with the appropriate assay to measure the desired endpoint.

Recommended Downstream Assays

- Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT):
 - After the treatment period, add the assay reagent (e.g., CCK-8) to each well.
 - Incubate for 1-4 hours according to the manufacturer's instructions.

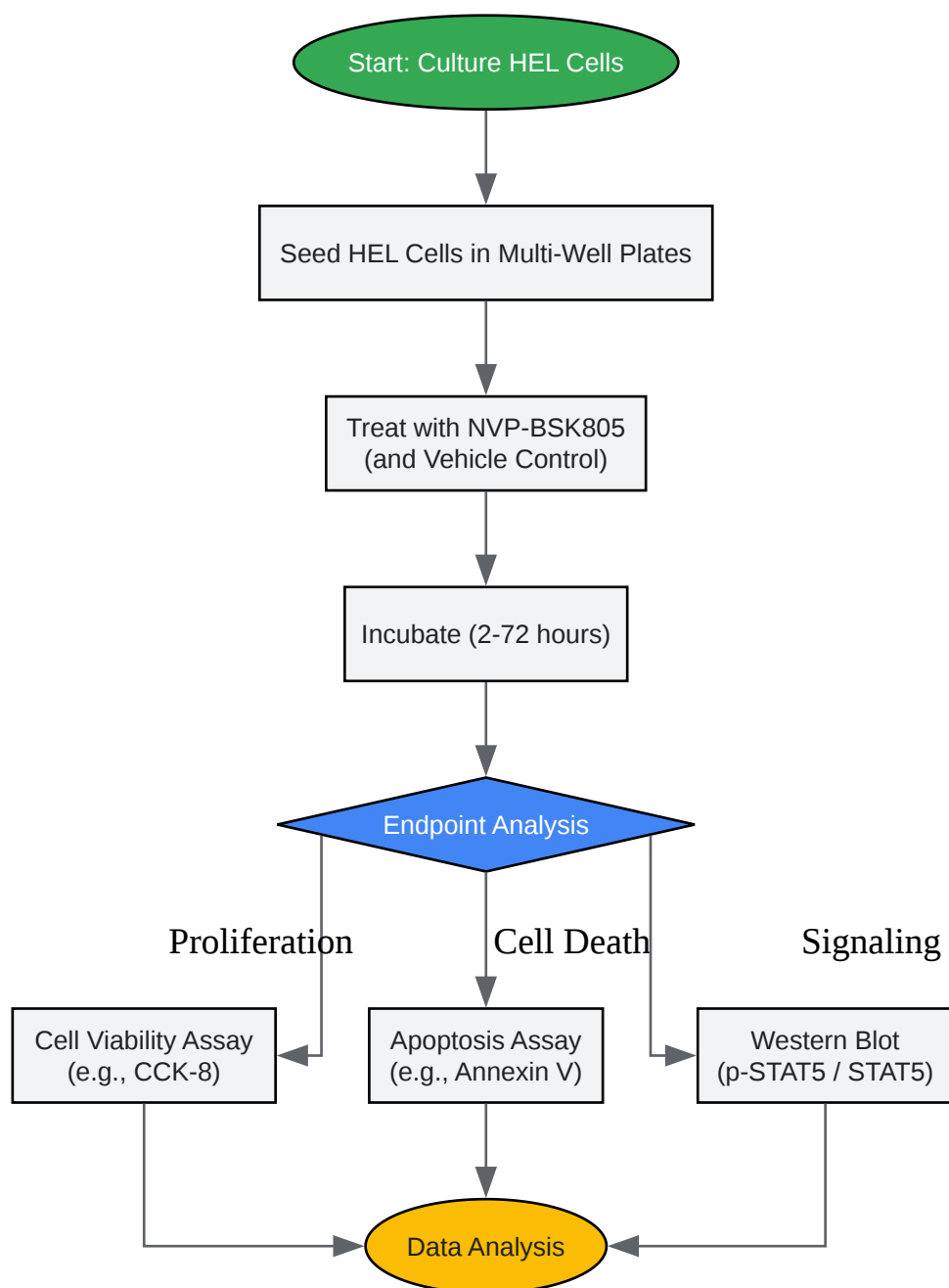
- Measure the absorbance using a microplate reader to determine cell viability relative to the vehicle control.
- Apoptosis Assay (e.g., Annexin V/PI Staining):
 - Harvest cells after treatment.
 - Wash with PBS and resuspend in Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI).
 - Incubate in the dark for 15 minutes.
 - Analyze the cells by flow cytometry to quantify apoptosis. NVP-BSK805 has been shown to induce apoptosis in JAK2(V617F)-positive cells.[\[1\]](#)
- Western Blotting for p-STAT5:
 - After treatment, harvest cells and lyse them to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
 - Use a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.
 - Incubate with secondary antibodies and visualize the protein bands. A reduction in the p-STAT5/total STAT5 ratio is expected with effective NVP-BSK805 treatment.[\[1\]](#)[\[6\]](#)

Mandatory Visualizations



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Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.



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Caption: Experimental workflow for in vitro testing of NVP-BSK805 in HEL cells.

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